

# PhiKan 083 Hydrochloride: A Technical Guide to the Stabilizer of Mutant p53

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## Compound of Interest

Compound Name: *PhiKan 083 hydrochloride*

Cat. No.: *B2683578*

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## Abstract

**PhiKan 083 hydrochloride** is a novel carbazole derivative identified through in silico screening as a promising stabilizer of the p53-Y220C mutant protein. The p53 tumor suppressor is frequently mutated in human cancers, with the Y220C mutation being a common "hotspot" that destabilizes the protein's structure and abrogates its tumor-suppressive function. PhiKan 083 binds to a surface cavity created by this mutation, restoring its stability and providing a potential therapeutic avenue for cancers harboring this specific p53 alteration. This technical guide provides an in-depth overview of **PhiKan 083 hydrochloride**, including its chemical properties, mechanism of action, and the experimental data supporting its activity. Detailed experimental protocols and visualizations of its targeted signaling pathway and discovery workflow are also presented.

## Chemical Properties and Identification

PhiKan 083 is a small molecule belonging to the carbazole family of compounds. Its hydrochloride salt form ensures solubility in aqueous solutions for experimental use. The identification of PhiKan 083 was the result of a structure-based in silico screening of a large compound library against the crystal structure of the p53-Y220C mutant.

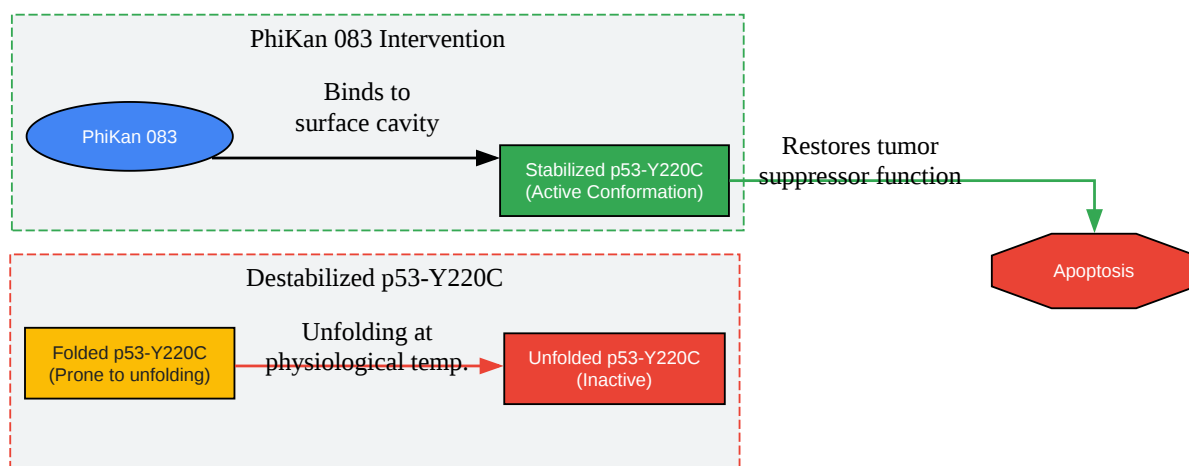
Property	Value	Reference
Chemical Name	9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride	[1]
Molecular Formula	C <sub>16</sub> H <sub>19</sub> ClN <sub>2</sub>	[2][3]
Molecular Weight	274.79 g/mol	[1][2]
CAS Number	1050480-30-2	[1][3]

## Mechanism of Action: Stabilization of p53-Y220C

The Y220C mutation in the p53 protein creates a druggable surface pocket that is not present in the wild-type protein. This cavity leads to the thermodynamic destabilization of the p53 core domain, causing it to unfold and lose its function at physiological temperatures. PhiKan 083 acts as a molecular "chaperone" by specifically binding within this mutation-induced cavity. This binding event stabilizes the folded conformation of the p53-Y220C mutant, thereby rescuing its structure and potential for tumor suppressor activity.

## Signaling Pathway

The stabilization of the p53-Y220C mutant by PhiKan 083 is hypothesized to restore the wild-type p53 signaling pathway, leading to the induction of apoptosis in cancer cells.



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**Fig. 1:** Proposed signaling pathway of PhiKan 083 in p53-Y220C mutant cells.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **PhiKan 083 hydrochloride** from published studies.

**Table 1: Binding Affinity and Thermal Stabilization**

Parameter	Value	Cell Line/System	Method	Reference
Dissociation Constant (Kd)	167 $\mu$ M	In vitro (T-p53C-Y220C)	NMR	[2][4]
Relative Binding Affinity (Kd)	150 $\mu$ M	Ln229 cells	Not Specified	[2][4]
Increase in Melting Temperature ( $\Delta T_m$ )	$\sim 1.2$ $^{\circ}$ C	In vitro (T-p53C-Y220C)	Thermal Denaturation Assay	[5]

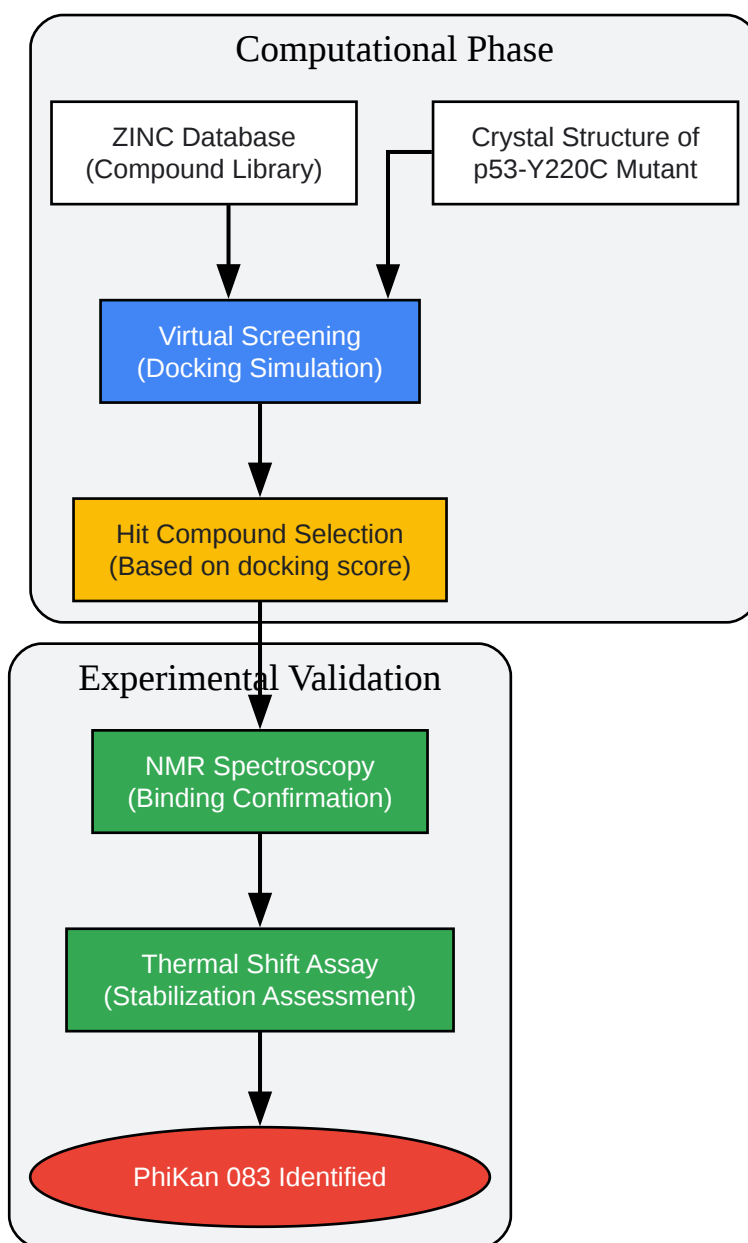
**Table 2: In Vitro Cellular Activity**

Parameter	Concentration	Cell Line	Duration	Effect	Reference
Cell Viability Reduction	125 $\mu$ M	Engineered variants of Ln229 cells	48 hours	$\sim 70 \pm 5\%$ reduction	<a href="#">[2]</a> <a href="#">[6]</a>
Enhanced Pro-apoptotic Activity	100 $\mu$ M (in combination with 1 $\mu$ M NSC 123127)	Ln229 cells (p53wt, p53Y220C, p53G245S, p53R282W)	Not Specified	Enhanced apoptosis	<a href="#">[2]</a> <a href="#">[4]</a>

## Experimental Protocols

### In Silico Screening for Identification of PhiKan 083

The discovery of PhiKan 083 was based on a computational screening approach.



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**Fig. 2:** Workflow for the in silico discovery of PhiKan 083.

**Methodology:**

- **Target Preparation:** The high-resolution crystal structure of the p53-Y220C core domain was used as the target for the virtual screen.

- **Compound Library:** A library of commercially available compounds was sourced from the ZINC database.
- **Virtual Screening:** A docking program was used to computationally place each compound from the library into the surface cavity of the p53-Y220C structure. Compounds were scored based on their predicted binding affinity and fit.
- **Hit Selection:** A subset of the top-scoring compounds was selected for experimental validation.
- **Experimental Validation:** The selected compounds were tested for their ability to bind to and stabilize the p53-Y220C protein using biophysical methods such as NMR spectroscopy and thermal shift assays.

## Cell Viability Assay

**Objective:** To determine the effect of PhiKan 083 on the viability of cancer cells expressing mutant p53.

**Materials:**

- Ln229 glioblastoma cells engineered to express p53-Y220C.
- Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- **PhiKan 083 hydrochloride** dissolved in a suitable solvent (e.g., DMSO).
- Cell viability reagent (e.g., MTT, PrestoBlue).
- 96-well cell culture plates.
- Plate reader.

**Protocol:**

- **Cell Seeding:** Seed the engineered Ln229 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

- **Compound Treatment:** Prepare serial dilutions of **PhiKan 083 hydrochloride** in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of PhiKan 083. Include a vehicle control (medium with the same concentration of solvent used to dissolve PhiKan 083).
- **Incubation:** Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- **Viability Assessment:** Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
- **Data Acquisition:** Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration of PhiKan 083 relative to the vehicle control.

## Apoptosis Assay (FACS-based)

Objective: To assess the pro-apoptotic effect of PhiKan 083.

Materials:

- Ln229 cells expressing different p53 variants (wt, Y220C, G245S, R282W).
- **PhiKan 083 hydrochloride.**
- NSC 123127 (optional, as a combination agent).
- Annexin V-FITC and Propidium Iodide (PI) staining kit.
- Flow cytometer.

Protocol:

- **Cell Treatment:** Treat the different Ln229 cell lines with PhiKan 083 (100 µM) alone or in combination with NSC 123127 (1 µM).
- **Incubation:** Incubate the cells for a specified period (e.g., 24-48 hours).

- **Cell Harvesting:** Harvest the cells by trypsinization and wash with cold PBS.
- **Staining:** Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer.
- **Data Analysis:** Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group.

## Conclusion and Future Directions

**PhiKan 083 hydrochloride** represents a significant step forward in the development of targeted therapies for cancers with specific p53 mutations. Its ability to stabilize the p53-Y220C mutant and induce cell death in cancer cells provides a strong rationale for further investigation. Future studies should focus on optimizing the potency and pharmacokinetic properties of PhiKan 083 through medicinal chemistry efforts. Furthermore, while initial reports indicated a lack of in vivo studies, further research in animal models is a critical next step to evaluate its efficacy and safety in a whole-organism context. The development of PhiKan 083 and similar compounds offers a promising strategy for personalized cancer therapy by targeting the specific genetic vulnerabilities of a patient's tumor.

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## References

- 1. A protein folding molecular imaging biosensor monitors the effects of drugs that restore mutant p53 structure and its downstream function in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A protein folding molecular imaging biosensor monitors the effects of drugs that restore mutant p53 structure and its downstream function in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Y220C mutation on p53 and its rescue mechanism: a computer chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted rescue of a destabilized mutant of p53 by an in silico screened drug - PubMed [pubmed.ncbi.nlm.nih.gov]
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